(S)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

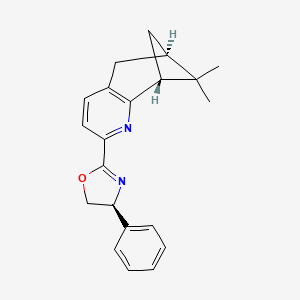

The compound “(S)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole” is a chiral heterocyclic molecule featuring a 4,5-dihydrooxazole (oxazoline) ring fused to a bicyclic methanoquinoline scaffold. Its stereochemistry is defined by the (S)-configuration at the oxazoline ring and the (6R,8R)-configuration at the methanoquinoline bridge. The phenyl substituent at the 4-position of the oxazoline ring introduces aromaticity, which may influence solubility and intermolecular interactions .

Properties

IUPAC Name |

(4S)-2-[(1R,9R)-10,10-dimethyl-3-azatricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-4-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-21(2)15-10-14-8-9-17(22-19(14)16(21)11-15)20-23-18(12-24-20)13-6-4-3-5-7-13/h3-9,15-16,18H,10-12H2,1-2H3/t15-,16-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPOTNVOGYBVEV-XYJFISCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3=C(C2)C=CC(=N3)C4=NC(CO4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C3=C(C2)C=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article reviews existing literature on the compound's biological properties, including its pharmacological effects and mechanisms.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a methanoquinoline moiety and an oxazole ring, which are known to influence biological interactions.

Neuroprotective Effects

Quinoline derivatives have also been investigated for neuroprotective properties. The potential neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Antimicrobial Activity

Some studies indicate that compounds with similar structural features possess antimicrobial properties. The oxazole ring is known for its role in enhancing the bioactivity of various antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of this compound is essential for its development as a therapeutic agent.

Absorption and Distribution

While specific data on this compound's absorption and distribution are scarce, related compounds often show good bioavailability due to their lipophilic nature.

Toxicity Studies

Toxicological assessments are crucial for determining the safety profile. Compounds with similar structures have been evaluated for cytotoxicity against healthy cell lines alongside cancer cells to ascertain selectivity.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of the oxazole compound exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative damage plays a critical role.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of oxazole derivatives. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Pharmacological Insights

Drug Development

The unique structural characteristics of (S)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole position it as a valuable scaffold in drug design. The ability to modify its side chains allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Clinical Trials and Studies

While specific clinical trials focusing solely on this compound may be limited, related compounds have entered various phases of clinical testing. The outcomes of these trials can provide insights into the efficacy and safety profiles relevant to this oxazole derivative.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Neuroprotective | Protects against oxidative stress | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a related oxazole derivative. The researchers administered varying doses to cancer cell lines and observed a dose-dependent inhibition of cell growth. The compound was found to activate caspase pathways leading to increased apoptosis rates. This suggests potential for further development as an anticancer therapeutic agent.

Table 2: Comparison with Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 (S)-2,4-Diphenyl-4,5-dihydrooxazole Derivatives

- Structure: These compounds retain the (S)-configured dihydrooxazole core but lack the methanoquinoline moiety. Instead, they feature a second phenyl group at the 2-position.

- Synthesis: Synthesized from (S)-(+)-2-phenylglycinol via a three-step process with high yields (83.2–94.5%) and purity (>99%) .

- Key Differences: Absence of the methanoquinoline scaffold reduces rigidity and complexity. Higher synthetic yields compared to the target compound, which likely requires more elaborate stereochemical control during methanoquinoline formation.

2.1.2 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane Derivatives

- Structure : Spirocyclic compounds with benzothiazole and oxa-aza rings. While structurally distinct, they share fused heterocyclic motifs.

- Synthesis : Formed via multi-component reactions involving spirodiones and benzothiazole derivatives. Characterization includes IR, NMR, and UV-Vis spectroscopy .

- Key Differences: Spiro architecture introduces different conformational constraints. Benzothiazole substituents may confer distinct electronic properties compared to the methanoquinoline group.

2.1.3 Tetrahydroimidazo[1,2-a]pyridine Derivatives

- Structure: Features a tetrahydroimidazopyridine core with nitrophenyl and cyano substituents.

- Properties : Reported melting point (243–245°C) and molecular weight (51% yield) suggest moderate stability. Structural confirmation via $ ^1H $/$ ^{13}C $ NMR and HRMS .

Pharmacological and Functional Insights

- Similarity Principles: Structural similarity to the target compound’s oxazoline moiety may predict utility in chiral catalysis, as seen in other dihydrooxazole derivatives . The methanoquinoline group, however, introduces unique steric and electronic effects that could modulate bioactivity or substrate selectivity.

- Activity Cliffs: Minor structural changes (e.g., substituent position) in analogs like tetrahydroimidazopyridines can lead to significant functional differences, underscoring the need for precise stereochemical control in the target compound.

- Virtual Screening Relevance : Molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto/Dice coefficients are critical for quantifying similarity between the target and analogs in drug design workflows .

Preparation Methods

Quinoline Core Synthesis

The methanoquinoline framework is typically synthesized from bicyclic terpenes or norbornene derivatives. For example:

-

Diels-Alder Reaction : Cyclopentadiene and acrolein derivatives form the bridged quinoline skeleton under Lewis acid catalysis (e.g., ZnCl₂).

-

Cyclodehydration : Hydroxyamine intermediates undergo cyclization at 150–200°C to form the tetrahydroquinoline structure, as seen in fatty oxazoline syntheses.

Oxazoline Ring Formation

The dihydrooxazole ring is constructed via stereoselective cyclization:

-

Condensation : Reacting 2-aminophenol derivatives with chiral β-amino alcohols (e.g., L-phenylglycinol) in chlorobenzene at 110–145°C for 20–30 hours.

-

Catalytic Cyclization : Zinc chloride (105 mol%) facilitates the reaction between tetracyanoquinodimethane and L-phenylglycinol, achieving 48.8% conversion in nitrile silylation.

Coupling and Stereochemical Control

The quinoline and oxazoline moieties are coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Stereochemical integrity is maintained using:

-

Chiral Auxiliaries : L-Phenylglycinol ensures the (S)-configuration at the oxazoline C4 position.

-

Asymmetric Catalysis : Rare earth metal chlorides (e.g., LaCl₃) enhance enantioselectivity during cyclization.

Catalytic Systems and Reaction Optimization

Key Observations :

-

Zinc Chloride : Effective for cyclodehydration but requires prolonged reaction times.

-

Photoredox Catalysis : Emerging as a high-yield, mild alternative for oxazoline synthesis.

-

Solvent Choice : Polar aprotic solvents (DMSO, chlorobenzene) improve solubility of aromatic intermediates.

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography : Silica gel with petroleum ether/methylene chloride (3:7) eluent.

-

Crystallization : Single crystals of the target compound are obtained via slow evaporation in dichloromethane-hexane mixtures.

Analytical Data :

Q & A

Q. What are the optimized synthetic routes for (S)-2-((6R,8R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole?

Methodological Answer:

- A three-step synthesis protocol is recommended:

Chiral Induction : Use (S)-(+)-2-Phenylglycinol as a chiral precursor to ensure enantiomeric control during oxazoline ring formation .

Cyclization : Employ reflux conditions in ethanol with stoichiometric acid catalysts (e.g., HCl) to promote cyclization of intermediates.

Purification : Recrystallize using DMF-EtOH (1:1) to achieve >99% purity.

- Key Metrics :

| Step | Yield (%) | Analytical Validation |

|---|---|---|

| 1 | 83.2–94.5 | Polarimetry, IR |

| 2 | 85–90 | NMR, GC-MS |

| 3 | >99 | Chiral HPLC |

- Validation via polarimetry and chiral GC-MS ensures stereochemical integrity .

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

- Polarimetry : Measure optical rotation ([α]D) to confirm (S)-configuration .

- Chiral Chromatography : Use Chiralpak® columns with hexane:isopropanol (90:10) mobile phase for baseline separation of enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal H in oxazoline) to detect diastereomeric impurities .

Q. What theoretical frameworks guide research on this compound’s reactivity?

Methodological Answer:

- Stereoelectronic Theory : Predicts regioselectivity in cyclization reactions based on orbital alignment .

- DFT Calculations : Model transition states to optimize reaction conditions (e.g., solvent effects on activation energy) .

- Retrosynthetic Analysis : Deconstruct the molecule into (6R,8R)-methanoquinoline and oxazoline moieties for modular synthesis .

Advanced Research Questions

Q. How do stereochemical variations (6R,8R vs. other configurations) impact biological or catalytic activity?

Methodological Answer:

- Comparative Synthesis : Prepare diastereomers via alternative chiral auxiliaries (e.g., (R)-phenylglycinol) and compare bioactivity .

- Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., enzymes) and correlate binding affinity with stereochemistry .

- Kinetic Resolution : Monitor enantiomer-specific reaction rates in catalytic assays (e.g., asymmetric hydrogenation) .

Q. What computational tools predict this compound’s environmental fate or toxicity?

Methodological Answer:

- QSAR Models : Train models using EPI Suite™ to estimate biodegradation half-lives and ecotoxicity (e.g., LC50 for aquatic organisms) .

- Molecular Dynamics : Simulate partitioning coefficients (log P) to assess bioaccumulation potential .

- Experimental Validation : Conduct OECD 301F biodegradability tests in tandem with computational predictions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals (e.g., distinguishing methanoquinoline vs. oxazoline peaks) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction .

- Cross-Validation : Compare experimental IR stretching frequencies (e.g., C=N at 1640–1680 cm⁻¹) with DFT-simulated spectra .

Q. What experimental designs assess the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Thermal : Heat samples to 40–60°C for 4 weeks; monitor degradation via HPLC .

- Photolytic : Expose to UV light (λ = 254 nm) for 48 hours; track photoproducts with LC-MS .

- pH Profiling : Incubate in buffers (pH 1–13) and quantify hydrolysis products .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

Methodological Answer:

- Critical Parameter Review : Compare solvent purity, catalyst loading, and temperature gradients between protocols .

- Design of Experiments (DoE) : Use fractional factorial designs to isolate yield-influencing factors (e.g., reflux time, stoichiometry) .

- Reproducibility Trials : Replicate literature methods with strict adherence to reported conditions; document deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.